molecular formula C9H14N2O5 B12355395 5-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione

5-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione

Cat. No.: B12355395
M. Wt: 230.22 g/mol
InChI Key: XNIDHAPIZQSRIN-XCXKOOTESA-N
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Description

The compound 5-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione is a nucleoside analog, which is a structural component of nucleic acids. This compound is significant in various biochemical processes and has applications in medicinal chemistry, particularly in antiviral and anticancer therapies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale glycosylation reactions using automated synthesizers. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification methods such as high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions

5-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione: undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of nucleoside analogs with various functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione: is unique due to its specific structural configuration, which allows it to effectively inhibit nucleic acid synthesis. This makes it a valuable compound in both research and therapeutic applications .

Properties

Molecular Formula

C9H14N2O5

Molecular Weight

230.22 g/mol

IUPAC Name

5-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione

InChI

InChI=1S/C9H14N2O5/c12-3-7-5(13)1-6(16-7)4-2-10-9(15)11-8(4)14/h4-7,12-13H,1-3H2,(H2,10,11,14,15)/t4?,5-,6+,7+/m0/s1

InChI Key

XNIDHAPIZQSRIN-XCXKOOTESA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1C2CNC(=O)NC2=O)CO)O

Canonical SMILES

C1C(C(OC1C2CNC(=O)NC2=O)CO)O

Origin of Product

United States

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